molecular formula C17H24N4O5S B2446694 1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1170896-47-5

1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2446694
CAS RN: 1170896-47-5
M. Wt: 396.46
InChI Key: WXKPLALFMKUQIV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound can vary greatly depending on its structure. For example, one synthesized compound yielded a beige powder with a melting point of 188–190°C .

Scientific Research Applications

Anticancer Applications Compounds bearing the 1,3,4-oxadiazole and piperidine moieties have been synthesized and evaluated as potential anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and shown to have significant anticancer activity in vitro against various cancer cell lines. These findings indicate the potential of such compounds, including those closely related to the specified chemical, as promising leads for the development of new anticancer drugs (Rehman et al., 2018).

Antibacterial and Anti-enzymatic Applications Compounds with the 1,3,4-oxadiazole and piperidine scaffolds have also been synthesized and tested for their antibacterial and anti-enzymatic activities. Notably, derivatives have shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their utility in developing new antibacterial agents to combat resistant strains of bacteria (Khalid et al., 2016).

Neurological Disease Treatment Research on derivatives of 1,3,4-oxadiazole and piperidine has extended into neurological applications as well. Specifically, compounds have been synthesized to target Alzheimer's disease, showcasing potential as drug candidates through enzyme inhibition activity relevant to the disease's pathophysiology (Rehman et al., 2018).

Cyclin-dependent Kinase Inhibitors In the context of cancer therapy, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinase CDK2, a critical protein involved in cell cycle regulation. This suggests their potential application in cancer treatment by targeting the cell cycle machinery of cancer cells (Griffin et al., 2006).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Some compounds containing the 1,2,4-oxadiazole moiety are classified as Acute Tox. 3 Oral .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c22-14-2-1-3-15(23)21(14)10-11-27(24,25)20-8-6-13(7-9-20)17-19-18-16(26-17)12-4-5-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKPLALFMKUQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

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